3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide is a chemical compound with the CAS Number: 478042-65-8 . It has a molecular weight of 325.15 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives, including this compound, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H10Cl2N2O3/c1-17 (12-2-4-13 (5-3-12)18 (20)21)14 (19)9-6-10 (15)8-11 (16)7-9/h2-8H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 325.15 . It is solid in its physical form .Scientific Research Applications
1. Synthesis and Chemical Properties
- Synthesis and Spectroscopic Analysis : The synthesis and characterization of compounds related to 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide, including various benzamide derivatives, have been explored. These studies often focus on the preparation of novel compounds with potential industrial and pharmacological applications. For instance, research on the synthesis and spectral studies of nitrosourea derivatives of benzothiazines as bifunctional anticancer agents shows the diversity of chemical synthesis involving similar compounds (Gupta & Gupta, 2010).
- Crystal Structure Analysis : The crystal structures of benzamide derivatives have been determined to understand their molecular configurations better and to explore their potential applications in various fields, such as materials science and drug design (Kansız et al., 2018).
2. Biological and Pharmacological Research
- Antimicrobial Activity : New thiourea derivatives, including those with dichlorophenyl and nitrophenyl substitutions, have been synthesized and tested for their interaction with bacterial cells. These studies aim to develop novel antimicrobial agents with specific focus on compounds that show significant activity against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
3. Materials Science
- Corrosion Inhibition : The application of benzamide derivatives in corrosion inhibition has been explored, particularly for protecting metals against acidic corrosion. Studies demonstrate that certain derivatives can act as effective corrosion inhibitors, offering insights into developing new materials for industrial applications (Mishra et al., 2018).
4. Environmental Science
- Photocatalytic Degradation : Research into the photocatalytic degradation of organic pollutants, such as propyzamide, a closely related compound, indicates the potential environmental applications of benzamide derivatives. The use of adsorbent supports in conjunction with photocatalysts like TiO2 has shown enhanced rates of mineralization for certain pollutants, suggesting an avenue for environmental cleanup efforts (Torimoto et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-17(12-2-4-13(5-3-12)18(20)21)14(19)9-6-10(15)8-11(16)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKPDHLBRGFAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.